Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) Trifluoroacetate is a synthetic peptide analog of somatostatin, a peptide hormone that regulates various physiological functions, including growth hormone release and neurotransmission. This compound is designed to enhance binding affinity to somatostatin receptors, specifically targeting all five receptor subtypes (sst1-sst5), which are implicated in numerous biological processes and potential therapeutic applications.
The compound is classified under peptides and proteins, specifically as a high-affinity ligand for somatostatin receptors. It is commercially available through suppliers like Bachem and MedChemExpress, with the CAS number 496849-46-8 indicating its unique chemical identity . Its structure includes several modified amino acids that contribute to its enhanced receptor affinity compared to natural somatostatin.
The synthesis of Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) typically employs solid-phase peptide synthesis (SPPS). This method involves the following steps:
The molecular formula of Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) is , with a molecular weight of approximately 1276.49 g/mol . The structural representation includes:
Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) can undergo various chemical reactions typical of peptides:
Common reagents used in these reactions include hydrogen peroxide for oxidation and dithiothreitol for reduction .
The mechanism of action involves binding to somatostatin receptors (sst1-sst5), which are G protein-coupled receptors. Upon binding:
Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) appears as a white to off-white powder with solubility in water and organic solvents depending on the pH.
Key chemical properties include:
Tyr-(D-Dab4,Arg5,D-Trp8)-cyclo-Somatostatin-14 (4-11) has significant applications in scientific research:
This compound exemplifies the advancements in peptide chemistry aimed at enhancing biological activity through structural modifications, thereby opening avenues for novel therapeutic strategies.
Tyr-(D-Dab⁴,Arg⁵,D-Trp⁸)-cyclo-Somatostatin-14 (4-11) trifluoroacetate (also designated KE 108) exhibits a uniquely balanced pan-somatostatin receptor affinity across all five SSTR subtypes (SSTR1–SSTR5). Unlike first-generation analogs (e.g., octreotide), which show selectivity for SSTR2 and SSTR5, this compound binds with high affinity to all SSTRs due to its optimized cyclic structure. Key modifications—including D-Dab⁴ (diaminobutyric acid) and D-Trp⁸—enhance conformational flexibility and reduce enzymatic degradation, enabling broad-spectrum receptor engagement [2] [6] [8]. This pan-receptor profile is critical for targeting heterogeneous tumors expressing multiple SSTR subtypes [6] [10].
Table 1: SSTR Subtype Affinity Profile
SSTR Subtype | Binding Affinity | Comparative Advantage |
---|---|---|
SSTR1 | High (nM range) | Superior to octreotide/lanreotide (negligible affinity) |
SSTR2 | Very high (sub-nM range) | Exceeds natural somatostatin-14 |
SSTR3 | High | Clinically underexploited target |
SSTR4 | Moderate-high | Rarely targeted by existing analogs |
SSTR5 | Very high | Matches octreotide’s efficacy |
In AtT-20 mouse anterior pituitary tumor cells (expressing endogenous SSTR2/SSTR5), KE 108 demonstrates higher binding affinity than both native somatostatin-14 and octreotide. Studies show its half-maximal inhibitory concentration (IC₅₀) for SSTR2/SSTR5 is significantly lower than that of somatostatin-14, attributable to its stabilized β-turn conformation and D-amino acid substitutions. These features minimize steric hindrance and maximize receptor-contact residues, enhancing agonist efficacy in cancer models dependent on SSTR2/SSTR5 signaling [2] [6].
Table 2: Agonist Efficacy in AtT-20 Cells
Compound | SSTR2 IC₅₀ (nM) | SSTR5 IC₅₀ (nM) | Experimental Model |
---|---|---|---|
Somatostatin-14 | 0.9 | 1.2 | AtT-20 mouse pituitary |
Octreotide | 0.5 | 7.0 | tumor cells |
Tyr-(D-Dab⁴,Arg⁵,D-Trp⁸)-cyclo-SS-14 (4-11) | 0.2 | 0.8 |
KE 108 acts as a biased agonist that differentially regulates intracellular cascades:
KE 108’s functional selectivity diverges fundamentally from endogenous somatostatin and therapeutics:
Table 3: Signaling Pathway Comparison
Feature | Somatostatin-14 | Octreotide | KE 108 |
---|---|---|---|
Receptor Coverage | SSTR1–5 (transient) | SSTR2/5 | SSTR1–5 (sustained) |
cAMP Inhibition | Moderate (70%) | Strong (SSTR2/5 only) | Pan-subtype (>80%) |
ERK Modulation | Transient activation | Weak | Sustained pro-apoptotic |
Structural Stability | Low (t₁/₂: 1–3 min) | Moderate (t₁/₂: 2h) | High (cyclized backbone) |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: